2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a sulfonamide, and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Amides and sulfonamides are common functional groups in pharmaceutical compounds, often contributing to the bioactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and acidity or basicity (pKa). These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications
Gewald Reaction and Derivatives Formation
- The Gewald reaction, involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur, leads to efficient formation of 2-amino-3-carboxamide derivatives of thiophene. These derivatives precipitate from the reaction mixtures and are obtained by simple filtration, highlighting the synthetic utility of thiophene derivatives in organic synthesis (Abaee & Cheraghi, 2013).
Antimicrobial Applications
- Synthesis of bifunctional thiophene derivatives showed promising antimicrobial activities. Key intermediates such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate were prepared through a Gewald reaction, leading to various fused and polyfunctional substituted thiophenes with significant antimicrobial screening results (Abu‐Hashem et al., 2011).
Chemical Synthesis and Reactivity
- The preparation and reactions of 5-Aryl-1,4,2-dithiazolium salts study provide insights into the behavior of such compounds toward nucleophiles, indicating potential applications in the development of new chemical entities and understanding their reactivity patterns (Yonemoto et al., 1990).
Anticancer Applications
- Synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives showcase the potential therapeutic applications of such compounds. The study indicates that these derivatives could be explored for their anticancer properties, offering a basis for the development of novel anticancer agents (Mansour et al., 2021).
properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-3-28(16-17-8-5-4-6-9-17)34(31,32)19-14-12-18(13-15-19)23(29)27-25-22(24(30)26-2)20-10-7-11-21(20)33-25/h4-6,8-9,12-15H,3,7,10-11,16H2,1-2H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHRICHLVKOLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
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